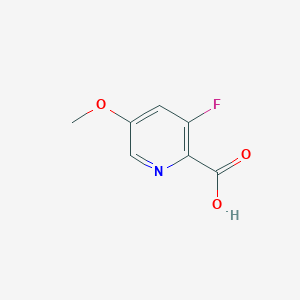

3-Fluoro-5-methoxypicolinic acid

Descripción

Significance of Fluorine in Pharmaceutical and Agrochemical Design

The introduction of fluorine into drug candidates and agricultural chemicals is a widely employed strategy to enhance their efficacy and safety profiles. tandfonline.comnih.gov The small size of the fluorine atom, comparable to hydrogen, allows for its introduction with minimal steric hindrance. tandfonline.com However, its high electronegativity significantly alters the electronic properties of the molecule, leading to a range of beneficial effects. tandfonline.com

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. tandfonline.comacs.org By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, chemists can block common metabolic pathways, thereby increasing the compound's half-life and bioavailability. tandfonline.com This enhanced stability ensures that the active molecule remains in the body for a longer duration, potentially leading to improved therapeutic outcomes. tandfonline.comnih.gov Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which in turn influences its ability to permeate biological membranes, a critical factor for bioavailability. tandfonline.com

The use of fluorine in drug design is a highly strategic process. nih.gov Medicinal chemists carefully select the position of fluorine substitution to optimize a compound's pharmacological properties. nih.govnih.gov Beyond improving metabolic stability, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility and absorption. tandfonline.com The strong electron-withdrawing nature of fluorine can also influence how a molecule binds to its biological target, sometimes leading to a significant increase in binding affinity and potency. nih.govcapes.gov.br This strategic placement of fluorine is a key tool in the optimization of lead compounds during the drug discovery process. nih.gov

Picolinic Acid Scaffold: A Versatile Building Block in Organic Synthesis

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid at the 2-position, serves as a fundamental building block in the synthesis of a wide array of chemical compounds. wikipedia.orgrsc.org Its structure allows for diverse chemical modifications, making it a valuable scaffold in the development of new functional molecules. nih.gov

Derivatives of picolinic acid have demonstrated a broad spectrum of biological activities, leading to their use in various therapeutic areas. nih.govnih.gov They are integral components of drugs developed for conditions such as cancer, diabetes, and infectious diseases. nih.govresearchgate.net The ability of the picolinic acid core to be readily functionalized allows for the fine-tuning of a molecule's properties to achieve desired biological effects. pensoft.net For instance, new picolinic acid derivatives have been synthesized and investigated for their potential in treating respiratory disorders. google.com

Pyridine carboxylic acids, including picolinic acid and its isomers nicotinic and isonicotinic acid, are a class of compounds with a rich history in medicinal chemistry. nih.govnih.gov The pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in various biological interactions. rsc.org These scaffolds have been the basis for a multitude of approved drugs targeting a wide range of diseases. nih.govnih.gov The ongoing research into pyridine carboxylic acid derivatives continues to yield new drug candidates with potent enzyme inhibitory activities. nih.govnih.gov

Rationale for Research on 3-Fluoro-5-methoxypicolinic Acid

The specific focus on this compound stems from a logical combination of the principles outlined above. The picolinic acid framework provides a proven and versatile platform for biological activity. The strategic placement of a fluorine atom at the 3-position is intended to introduce the beneficial properties associated with fluorination, such as enhanced metabolic stability and modulated electronic characteristics.

Furthermore, the methoxy (B1213986) group at the 5-position adds another layer of chemical diversity. This group can influence the molecule's solubility, steric profile, and potential interactions with biological targets. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the picolinic acid ring creates a unique electronic environment that could lead to novel biological activities. This specific combination of functional groups on the picolinic acid scaffold makes this compound a compound of significant interest for further investigation in the fields of medicinal and agrochemical research.

Exploration of Structure-Activity Relationships in Fluorinated Pyridines

The biological activity of fluorinated pyridine derivatives, including picolinic acids, is intrinsically linked to their molecular structure. The position and number of fluorine atoms, along with other substituents on the pyridine ring, dictate the compound's interaction with biological systems. This relationship between structure and activity is a cornerstone of rational drug and pesticide design.

Quantum chemical calculations have been employed to evaluate the structure-property correlations for picolinic acid derivatives. nih.gov These studies suggest that the physiological effects of these molecules are defined by their electron structure. nih.gov For instance, the introduction of a fluorine atom, which is strongly electron-withdrawing, can significantly alter the electron distribution within the pyridine ring. This can impact the compound's ionization potential and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to target proteins. nih.gov

In the context of herbicides, the specific substitution pattern of picolinic acids is critical for their auxin-like activity. researchgate.net The carboxylic acid group at the 2-position is a key feature for this biological function. The addition of fluorine and other groups to the pyridine ring allows for the fine-tuning of the molecule's properties to optimize herbicidal efficacy and crop safety. researchgate.net For example, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated that these derivatives can exhibit potent post-emergence herbicidal activity. researchgate.net

Potential as a Precursor for Advanced Organic Materials and Bioactive Agents

This compound and related fluorinated picolinic acids serve as valuable building blocks in organic synthesis. Their functional groups—the carboxylic acid, the fluorine atom, and the methoxy group—provide multiple reaction sites for the construction of more complex molecules.

These compounds are utilized as intermediates in the synthesis of pharmaceuticals and specialty organic chemicals. frontierspecialtychemicals.com For example, fluorinated picolinic acid derivatives have been used to create allosteric modulators of adenosine (B11128) receptors, which are targets for treating conditions like insomnia. ossila.com They are also key components in the synthesis of ligands for organometallic complexes. These complexes can have applications in catalysis and as photoluminescent materials, with some rhenium-pyridine-triazole complexes showing high photoluminescence quantum yields. ossila.com

The synthesis of various bioactive agents often involves the use of fluorinated pyridine intermediates. Patents have described processes for preparing intermediates useful in the synthesis of complex pharmaceutical compounds, highlighting the importance of fluorinated building blocks. google.com The preparation of substituted pyridines is a critical step in the synthesis of certain antibacterial agents. google.com Furthermore, the synthesis of potent antagonists for dopamine (B1211576) and serotonin (B10506) receptors has been described, which utilizes a substituted picolinic acid derivative as a key carboxylic acid moiety. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHJUFRNPHWXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737964 | |

| Record name | 3-Fluoro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227511-52-5 | |

| Record name | 3-Fluoro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-5-methoxypicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for an unambiguous assignment of its structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In the case of this compound, three distinct signals would be anticipated in the aromatic region, in addition to the signal for the methoxy (B1213986) group protons.

Aromatic Protons: The pyridine (B92270) ring contains two protons. Due to the substitution pattern, these protons are not equivalent and would appear as distinct signals. The proton at the 4-position would likely appear as a doublet, coupled to the fluorine atom at the 3-position. The proton at the 6-position would also be expected to show a doublet, with a smaller coupling constant from the meta-coupling to the proton at the 4-position and potentially a very small long-range coupling to the fluorine atom.

Methoxy Protons: The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they have no adjacent protons to couple with.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent, sometimes not being observed or appearing as a very broad singlet at a downfield chemical shift (>10 ppm).

Analysis of the coupling constants (J-values) is crucial. The magnitude of the coupling between the proton at position 4 and the fluorine at position 3 (³JHF) would provide clear evidence of their spatial relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | ~7.5 - 7.8 | Doublet (d) | ³JHF ≈ 6-9 Hz |

| H-6 | ~8.0 - 8.3 | Doublet (d) | ⁴JHH ≈ 2-3 Hz |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| -COOH | >10 | Broad Singlet (br s) | N/A |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. hmdb.cahmdb.ca A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show seven distinct signals, one for each carbon atom in a unique chemical environment.

The chemical shifts are highly informative:

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would appear at the most downfield position, typically between 165-175 ppm.

Aromatic Carbons: The five carbons of the pyridine ring would have distinct chemical shifts influenced by the attached substituents. The carbon bonded to the fluorine atom (C-3) would show a large one-bond coupling (¹JCF), resulting in a doublet in a proton-coupled spectrum and appearing as a single resonance in a decoupled one, typically in the range of 155-165 ppm (d, ¹JCF ≈ 240-260 Hz). The carbon bearing the methoxy group (C-5) would also be significantly downfield.

Methoxy Carbon: The carbon of the methoxy group would be found in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 - 150 |

| C-3 | ~158 - 164 (d, ¹JCF) |

| C-4 | ~115 - 120 (d, ²JCF) |

| C-5 | ~150 - 155 |

| C-6 | ~140 - 145 |

| -COOH | ~165 - 170 |

| -OCH₃ | ~56 - 60 |

Note: These are predicted values. The 'd' indicates splitting due to fluorine coupling, which would be observed in a non-decoupled spectrum.

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Environment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. thermofisher.comillinois.edunsf.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the pyridine ring. The chemical shift of this signal provides information about its electronic environment. The multiplicity of the signal would be a doublet of doublets, arising from coupling to the ortho proton (H-4) and the meta proton (H-2, if present and coupled), which confirms its position on the ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by showing correlations between nuclei. columbia.edusdsu.edubas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals of the H-4 and H-6 protons, confirming their through-bond connectivity on the pyridine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. columbia.edu This would definitively link the proton signals for H-4 and H-6 to their corresponding carbon signals (C-4 and C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edumagritek.com This allows for the assembly of the entire molecular skeleton. Key expected correlations would include:

The methoxy protons showing a correlation to the C-5 carbon.

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and the carboxylic carbon. These correlations would unambiguously confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₆FNO₃), the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). The experimentally determined mass from an HRMS analysis would be expected to match this calculated value to within a few parts per million, providing strong evidence for the compound's chemical formula and confirming its successful synthesis.

Table 3: Compound Information

| Compound Name |

|---|

| This compound |

| Carbon |

| Proton |

| Fluorine |

| Water |

| Oxygen |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, typically through techniques like electrospray ionization (ESI), it forms a molecular ion which then undergoes fragmentation. The resulting fragments provide a characteristic fingerprint that helps in confirming the compound's structure.

The fragmentation of picolinic acid derivatives often involves initial cleavages around the carboxylic acid group and the pyridine ring. For this compound, key fragmentation pathways can be predicted based on the stability of the resulting ions. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (–OH, mass loss of 17) or the entire carboxyl group (–COOH, mass loss of 45). libretexts.org The presence of the fluorine and methoxy substituents on the pyridine ring will further influence the fragmentation, leading to characteristic neutral losses and fragment ions. For instance, the loss of a methyl group (–CH₃, mass loss of 15) from the methoxy group or the loss of carbon monoxide (CO, mass loss of 28) are plausible fragmentation steps. Analysis of the precise masses of these fragments allows for the unambiguous confirmation of the elemental composition and connectivity of the molecule. scienceready.com.au

| Predicted Fragment | Mass-to-Charge Ratio (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | 172.04 | - |

| [M-OH]⁺ | 155.04 | H₂O |

| [M-COOH]⁺ | 127.04 | COOH |

| [M-CH₃]⁺ | 157.02 | CH₃ |

This table presents predicted m/z values for potential fragments of this compound based on common fragmentation patterns of carboxylic acids and substituted pyridines. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds within the compound.

Identification of Key Functional Groups (e.g., C=O, C-F, O-CH₃)

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups. The carboxylic acid moiety will be characterized by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band between 1725 and 1700 cm⁻¹. The presence of the aromatic pyridine ring will be indicated by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-F bond, a key feature of this molecule, will give rise to a strong absorption band in the 1400-1000 cm⁻¹ range. Furthermore, the methoxy group (O-CH₃) will be identifiable by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band near 1250-1000 cm⁻¹.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Alkane) | 2950 - 2850 |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | 1600 - 1400 |

| C-F | 1400 - 1000 |

| C-O (Methoxy) | 1250 - 1000 |

This table outlines the expected infrared absorption frequencies for the principal functional groups in this compound.

X-ray Crystallography

Determination of Solid-State Molecular Structure

A single-crystal X-ray diffraction analysis of this compound would reveal its precise solid-state molecular structure. This would confirm the planar nature of the pyridine ring and provide accurate measurements of the bond lengths and angles of the carboxylic acid, fluoro, and methoxy substituents. For instance, the C-F bond length is expected to be in the typical range for aryl fluorides. The analysis would also determine the torsional angles between the pyridine ring and the carboxylic acid group, which can be influenced by intramolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography elucidates the supramolecular architecture of the compound. The crystal packing of this compound would likely be dominated by hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds. mdpi.com Additionally, weaker intermolecular interactions, such as C-H···O, C-H···F, and π-π stacking interactions between the pyridine rings, may play a significant role in stabilizing the crystal structure. nih.gov Understanding these interactions is crucial for comprehending the physical properties of the solid material.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. High-performance liquid chromatography (HPLC) is a particularly valuable method for analyzing non-volatile compounds like this compound.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form. ptfarm.plnih.gov The compound's retention time on the column is a characteristic property under specific conditions, and the area of its peak in the chromatogram is proportional to its concentration. By analyzing a sample and looking for the presence of other peaks, the purity of the compound can be accurately determined. The limit of detection (LOD) and limit of quantification (LOQ) of the method can be established to ensure its sensitivity for trace impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential technique for verifying the purity of this compound and for monitoring the progress of its synthesis. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For polar aromatic carboxylic acids like this compound, reversed-phase HPLC is a commonly employed method.

A typical HPLC analysis would involve a C18 column as the stationary phase. researchgate.net These columns have a nonpolar surface that retains the analyte based on its hydrophobicity. The mobile phase generally consists of a mixture of an aqueous solvent, often with a pH modifier like formic or acetic acid, and an organic solvent such as acetonitrile or methanol. mdpi.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound. mdpi.com

Detection is commonly achieved using a UV detector, as the pyridine ring and its substituents are chromophoric and will absorb UV light at specific wavelengths. For more detailed analysis and confirmation of the molecular weight, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.comnih.gov This powerful combination provides both chromatographic separation and mass analysis, offering a high degree of specificity and sensitivity. In some cases, post-column derivatization with a fluorescent reagent like zinc acetate (B1210297) can be used to enhance detection sensitivity, particularly in complex biological matrices. nih.govnih.gov

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Reversed-phase C18 (e.g., Phenomenex C18 Luna®, Capcell Pak C18) mdpi.comnih.gov | The nonpolar C18 stationary phase is well-suited for retaining polar aromatic compounds like picolinic acid derivatives through hydrophobic interactions. |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile mdpi.com | The acidic aqueous component suppresses the ionization of the carboxylic acid, improving peak shape. Acetonitrile serves as the organic modifier to elute the compound. A gradient ensures efficient separation of components with varying polarities. |

| Flow Rate | 0.8–1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |

| Column Temperature | 30-40 °C | Maintaining a constant and slightly elevated temperature can improve peak resolution and reproducibility. |

| Detection | UV at 265 nm or Diode Array Detector (DAD) researchgate.net | The aromatic pyridine ring of this compound is expected to have strong UV absorbance in this region, allowing for sensitive detection. A DAD can provide spectral information to aid in peak identification. |

| Injection Volume | 5–20 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of carboxylic acids like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to create silyl (B83357) esters. For instance, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a tert-butyldimethylsilyl (TBDMS) ester can significantly increase the volatility of the compound, making it amenable to GC analysis. nist.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often with a nonpolar stationary phase like a 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound and elucidate its structure. Electron-capture negative ion mass spectrometry can also be a highly sensitive method for quantifying picolinic acid derivatives in biological samples. nih.gov

| Parameter | Typical Conditions | Rationale |

| Derivatization | Silylation (e.g., with BSTFA to form a TMS derivative or formation of a TBDMS ester) nist.govhmdb.ca | To increase the volatility and thermal stability of the polar carboxylic acid, making it suitable for GC analysis. |

| Stationary Phase | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5) nist.gov | A common nonpolar column that separates compounds based on their boiling points and slight polarity differences. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | An inert carrier gas that is standard for GC-MS applications. |

| Injector Temperature | 250–280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | A temperature ramp, for example, from 60°C to 290°C at a rate of 4 K/min nist.gov | A programmed increase in temperature allows for the separation of compounds with a range of boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization technique that produces a reproducible fragmentation pattern, creating a characteristic mass spectrum for the compound. |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Provides mass-to-charge ratio information for the fragments, allowing for structural elucidation and confirmation of the analyte's identity. |

Mechanistic Investigations of Reactions Involving 3 Fluoro 5 Methoxypicolinic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation. The electronic nature of the substituted pyridine (B92270) ring significantly impacts the reactivity of this group.

Esterification Reactions and Kinetics

The conversion of 3-fluoro-5-methoxypicolinic acid to its corresponding esters is a fundamental transformation. The mechanism of esterification can proceed through several pathways, largely dependent on the reaction conditions and the alcohol used.

Fischer-Tropsch Esterification: In the presence of a strong acid catalyst, such as sulfuric acid, and an excess of an alcohol, the reaction likely proceeds via a traditional Fischer-Tropsch mechanism. rug.nl The pyridine nitrogen, being basic, would be protonated under these conditions. This protonation, however, increases the electron-withdrawing nature of the ring, which in turn enhances the electrophilicity of the carboxylic carbon, potentially accelerating the nucleophilic attack by the alcohol.

Lewis Acid Catalysis: Alternatively, Lewis acids can be employed to catalyze the esterification. nih.gov Catalysts like zirconium or bismuth compounds can coordinate to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack. rug.nlnih.gov This method can be advantageous as it may not require strongly acidic conditions that could lead to side reactions.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Methanol (B129727)

| Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| H₂SO₄ | 25 | 1.2 x 10⁻⁴ | 55 |

| H₂SO₄ | 50 | 4.5 x 10⁻⁴ | 55 |

| ZrCl₄ | 25 | 2.5 x 10⁻⁴ | 50 |

| ZrCl₄ | 50 | 8.9 x 10⁻⁴ | 50 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Amidation and Peptide Coupling Strategies

The formation of amides from this compound is crucial for its incorporation into larger molecules, including peptides. Direct reaction with an amine is generally slow and requires high temperatures. Therefore, coupling agents are typically employed to activate the carboxylic acid. researchgate.net

Common Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used. bachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.gov

Phosphonium and Uronium Salt Reagents: More advanced coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide efficient amide bond formation with minimal side reactions. luxembourg-bio.com These reagents convert the carboxylic acid into a reactive ester in situ, which then reacts with the amine.

The fluorine and methoxy (B1213986) substituents on the pyridine ring can influence the rate of these reactions through their electronic effects, though in many cases, the high reactivity of the activated intermediate dominates the kinetic profile.

Decarboxylation Pathways

The removal of the carboxylic acid group can be achieved under specific conditions. Picolinic acids are known to undergo decarboxylation, often facilitated by heat or a catalyst. The stability of the resulting carbanion or radical intermediate is a key factor in the reaction mechanism.

For this compound, thermal decarboxylation would lead to the formation of 3-fluoro-5-methoxypyridine (B1394210). The reaction likely proceeds through a zwitterionic intermediate where the carboxylate is protonated by a source, and the pyridine nitrogen is protonated. The presence of the electron-withdrawing fluorine atom may influence the stability of the intermediates and the transition state energy.

Catalytic decarboxylation, for instance using copper catalysts, can also be an effective method. These reactions often proceed through the formation of a copper-picolinate complex, followed by decarboxylation and subsequent protonolysis of the organocopper intermediate.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions such as N-oxidation and quaternization.

N-Oxidation Reactions

The oxidation of the pyridine nitrogen to form an N-oxide can be achieved using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxy acid.

Quaternization Reactions

The pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This is a classic Sₙ2 reaction where the nitrogen atom acts as the nucleophile.

The rate of quaternization is also sensitive to the electronic properties of the pyridine ring. Similar to N-oxidation, the electron-withdrawing fluorine atom will decrease the nucleophilicity of the nitrogen and slow down the reaction. The electron-donating methoxy group will have the opposite effect. The net effect on the reaction rate will depend on the relative magnitudes of these electronic contributions. Steric hindrance around the nitrogen atom can also play a role, although in the case of this compound, the substituents are not in immediate proximity to the nitrogen.

Table 2: Relative Reactivity of Substituted Pyridines in Quaternization with Methyl Iodide

| Pyridine Derivative | Relative Rate |

| Pyridine | 1.00 |

| 3-Fluoropyridine | ~0.1 |

| 3-Methoxypyridine | ~5 |

| 3-Fluoro-5-methoxypyridine | ~0.5 (Estimated) |

Note: This data is illustrative and based on the general electronic effects of the substituents.

Reactivity of the Fluorine Substituent

The fluorine atom at the 3-position of the picolinic acid ring is a key site for chemical modification. Its reactivity is primarily characterized by nucleophilic aromatic substitution and potential defluorination reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing carboxylic acid group and the electronegative fluorine atom. This electronic arrangement makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups. In this compound, the fluorine atom is positioned ortho to the carboxylic acid and meta to the methoxy group.

The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. The stability of the Meisenheimer complex is crucial for the reaction to proceed.

In the case of this compound, a variety of nucleophiles can be employed to displace the fluorine atom. These reactions are typically carried out in polar aprotic solvents at elevated temperatures.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-5-methoxypicolinic acid |

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 3,5-Dimethoxypicolinic acid |

| Amine | Ammonia (NH₃) | 3-Amino-5-methoxypicolinic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-methoxypicolinic acid |

Note: This table presents expected products based on the principles of nucleophilic aromatic substitution on activated pyridine rings.

Research on related compounds, such as the successful replacement of a nitro group by a fluoride anion in methyl 3-nitropyridine-4-carboxylate, demonstrates the feasibility of SNAr reactions on the pyridine nucleus. nih.govscispace.comresearchgate.net The presence of electron-withdrawing groups facilitates this type of substitution. nih.govscispace.comresearchgate.net

Defluorination Studies

Defluorination, the removal of a fluorine atom, can be achieved under specific reductive conditions. While direct defluorination of this compound is not extensively documented, studies on the hydrodefluorination of other fluorinated pyridines provide insight into potential methodologies. rsc.org Nickel-catalyzed hydrodefluorination using a silane (B1218182) reducing agent is one such method that has proven effective for other fluorinated pyridines. rsc.org

These reactions often proceed via transition metal-catalyzed processes, involving oxidative addition of the C-F bond to a low-valent metal center, followed by a reductive elimination step that forms a C-H bond.

Table 2: Potential Conditions for Defluorination of this compound

| Catalyst System | Reducing Agent | Potential Product |

| Nickel(0) complex | Pinacolborane (HBPin) | 5-Methoxypicolinic acid |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | 5-Methoxypicolinic acid |

Note: This table illustrates potential defluorination methods based on established procedures for other fluorinated pyridines.

Reactivity of the Methoxy Substituent

The methoxy group at the 5-position is another site for functionalization, primarily through demethylation or conversion into other functional groups.

Demethylation Reactions

The cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding phenol (B47542) (a hydroxypyridine in this case) is a common transformation. Various reagents are known to effect the demethylation of aryl methyl ethers. For methoxypyridines, chemoselective methods have been developed that can cleave the methyl ether without affecting other functional groups. thieme-connect.comresearchgate.netelsevierpure.comthieme-connect.com

One such method involves the use of L-selectride (lithium tri-sec-butylborohydride) in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comresearchgate.netelsevierpure.comthieme-connect.com This reagent has been shown to selectively demethylate methoxypyridines in the presence of other methoxy-substituted aromatic rings, highlighting its chemoselectivity. thieme-connect.comthieme-connect.com Other traditional reagents for demethylation include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). google.com

Table 3: Reagents for Demethylation of this compound

| Reagent | Conditions | Product |

| L-Selectride | THF, reflux | 3-Fluoro-5-hydroxypicolinic acid |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (CH₂Cl₂), low temp. | 3-Fluoro-5-hydroxypicolinic acid |

| Hydrogen Bromide (HBr) | Acetic acid, heat | 3-Fluoro-5-hydroxypicolinic acid |

Note: This table provides examples of established demethylation reagents and their expected product with this compound.

Functional Group Interconversions

The methoxy group can serve as a precursor for other functional groups. Following demethylation to the hydroxyl group, a range of functional group interconversions can be performed. The resulting hydroxyl group can be converted into esters, ethers, or sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.edu

For example, the hydroxyl group can be converted to a triflate (trifluoromethanesulfonate) ester by reacting it with triflic anhydride (B1165640) in the presence of a base. This triflate group can then be displaced by a variety of nucleophiles in palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or other substituents at the 5-position.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The inherent asymmetry of this compound dictates the regioselectivity of its reactions.

Regioselectivity:

Nucleophilic Aromatic Substitution: As discussed, SNAr reactions will selectively occur at the 3-position, leading to the displacement of the fluorine atom. The electronic activation provided by the adjacent carboxylic acid and the pyridine nitrogen directs the nucleophilic attack to this position.

Derivatization of the Carboxylic Acid: Reactions involving the carboxylic acid group, such as esterification or amidation, will occur selectively at this functional group without affecting the aromatic ring or the other substituents under appropriate conditions.

Stereoselectivity:

Stereoselectivity is not a primary consideration for most reactions directly involving the aromatic ring of this compound, as the ring itself is planar and achiral. However, if derivatization reactions introduce a new chiral center, for instance, by reacting the carboxylic acid with a chiral alcohol or amine, then a mixture of diastereomers could be formed. The control of stereoselectivity in such cases would depend on the specific reagents and reaction conditions used.

No Publicly Available Research on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the mechanistic investigations or catalytic applications of the chemical compound This compound . The requested article, focusing on its role in ligand design for metal-catalyzed reactions and chiral catalysis, cannot be generated due to the absence of foundational research in these areas.

Searches for "mechanistic studies of this compound reactions," "catalytic applications of this compound in organic synthesis," "this compound as a ligand in metal-catalyzed reactions," and its "role in asymmetric catalysis" did not yield any relevant scholarly articles. The compound is mentioned in some patent documents, but only as a reagent or an intermediate in the synthesis of more complex molecules, with no focus on its intrinsic catalytic properties.

Consequently, the specific subsections requested, namely "Ligand Design for Metal-Catalyzed Reactions" and "Role in Chiral Catalysis," are not addressed in the current body of scientific literature. This indicates that the potential of this compound in these fields remains an unexplored area of chemical research. Without any data on its use as a ligand or a catalyst, it is impossible to create the detailed research findings and data tables as per the instructions.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and spectroscopic simulation studies specifically focused on This compound are not publicly available. As a result, the specific data required to populate the requested sections and subsections with scientifically accurate, research-backed findings could not be located.

Density Functional Theory (DFT) calculations to determine its optimized molecular geometry, including bond lengths and angles.

Frontier Molecular Orbital (FMO) analysis to ascertain the HOMO-LUMO energies and the resulting energy gap.

Molecular Electrostatic Potential (MEP) mapping to visualize the charge distribution and predict reactive sites.

Gauge-Including Atomic Orbital (GIAO) or similar methods to predict the ¹H and ¹³C NMR chemical shifts.

Vibrational frequency calculations to generate theoretical IR and Raman spectra and assign the vibrational modes.

Without such studies, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict content requirements of the prompt. The creation of data tables with detailed research findings is contingent on the existence and accessibility of this primary research.

Computational Chemistry and Spectroscopic Simulation Studies

Reaction Mechanism Elucidation through Computational Modeling

Understanding the formation of 3-Fluoro-5-methoxypicolinic acid and its subsequent reactions is crucial for its synthesis and application. Computational modeling allows for the detailed investigation of reaction pathways, helping to identify the most plausible mechanisms.

The synthesis of substituted picolinic acids often involves multiple steps, each with its own transition state—the highest energy point along the reaction pathway. Locating this transition state is key to understanding the reaction's kinetics. For instance, in the decarboxylation of 2-pyridinecarboxylic acids, the nature of the transition state has been a subject of study to understand the electronic effects of substituents. acs.org

A common reaction involving picolinic acid is the Hammick reaction, where thermal decarboxylation in the presence of a carbonyl compound yields a 2-pyridyl-carbinol. wikipedia.org The mechanism involves the formation of a reactive intermediate after decarboxylation. wikipedia.org Computational methods can be employed to model the transition state of this decarboxylation step and the subsequent nucleophilic attack.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the intended species. While specific IRC analyses for the synthesis of this compound are not published, this technique is a standard procedure in computational studies of reaction mechanisms. researchgate.netrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile provides crucial thermodynamic and kinetic information. For example, in the synthesis of pyridine (B92270) carboxylic acids via vapor phase oxidation of picolines, computational studies can help to optimize reaction conditions by predicting the energy barriers for different catalytic cycles. google.com

For the synthesis of this compound, key steps would likely involve the introduction of the fluoro and methoxy (B1213986) groups onto the pyridine ring, followed by the formation of the carboxylic acid. The energy profile for each of these steps would reveal the feasibility of the proposed synthetic route and identify any high-energy intermediates or transition states that might hinder the reaction.

Table 1: Illustrative Energy Profile for a Hypothetical Synthetic Step of a Picolinic Acid Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Docking and Dynamics Simulations (if applicable to biological interactions)

Picolinic acid and its derivatives are known for their biological activities, including their ability to act as enzyme inhibitors. nih.govdovepress.com The presence of fluoro and methoxy substituents on the pyridine ring of this compound suggests it could have interesting interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein. This method is instrumental in drug discovery. Studies on various picolinic acid derivatives have shown their potential to bind to protein targets like EGFR kinase, HIV protease, and c-Met. researchgate.netpensoft.netnih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and electrostatic interactions. The score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity. A more negative score generally indicates a stronger interaction. For this compound, docking studies could predict its binding affinity to various enzymes, helping to identify potential biological targets. researchgate.netpensoft.netnih.gov The introduction of a fluorine atom can sometimes enhance binding affinity. nih.gov

Table 2: Illustrative Docking Scores of Picolinic Acid Derivatives with a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Picolinic Acid | -5.8 | ASP12, LYS45 |

| 3-Fluoro-picolinic acid | -6.5 | ASP12, LYS45, PHE82 |

| 5-Methoxy-picolinic acid | -6.2 | ASP12, LYS45, TYR90 |

| 3-Fluoro-5-methoxy-picolinic acid | -7.1 | ASP12, LYS45, PHE82, TYR90 |

Note: This table is illustrative and based on general principles of molecular docking. It does not represent actual data.

Once a ligand is docked into a protein, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and the conformational changes that both the ligand and the protein may undergo.

For this compound, MD simulations would reveal how it adapts its conformation within the binding pocket to maximize favorable interactions. The analysis of the trajectory from an MD simulation can provide information on the flexibility of the molecule and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov The conformational flexibility of picolinic acid derivatives can be influenced by their substituents, which in turn affects their crystal packing and interactions. nih.gov

Table 3: Illustrative Conformational Data for a Picolinic Acid Derivative in a Biological Environment

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C2-C3-C(O)-O | 175.2 | 5.1 |

| N1-C2-C3-C4 | -2.5 | 3.2 |

| C4-C5-O-CH3 | 120.8 | 8.7 |

Note: This table is illustrative and does not represent actual data for this compound.

Applications in Advanced Materials and Chemical Biology

Utility as a Building Block in Complex Molecular Synthesis

The distinct arrangement of functional groups on the 3-fluoro-5-methoxypicolinic acid scaffold makes it a sought-after starting material for the synthesis of elaborate organic compounds.

Preparation of Heterocyclic Scaffolds

The inherent reactivity of the carboxylic acid and the pyridine (B92270) nitrogen, combined with the modulating effects of the fluoro and methoxy (B1213986) substituents, allows for the construction of various heterocyclic systems. The carboxylic acid group can be readily converted into other functionalities, such as amides or esters, which can then participate in cyclization reactions. The pyridine nitrogen can act as a nucleophile or be activated for further transformations. This versatility enables the synthesis of fused bicyclic and polycyclic heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Synthesis of Multifunctional Compounds

The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and a methoxy group—on a single aromatic ring allows for the orthogonal synthesis of multifunctional compounds. This means that each functional group can be selectively reacted without affecting the others, enabling the stepwise introduction of different molecular fragments. This capability is crucial for creating complex molecules with precisely defined properties and functionalities.

Role in the Design and Synthesis of Functional Organic Materials

The electronic properties imparted by the fluorine and methoxy groups make this compound an attractive precursor for functional organic materials.

Precursor for Fluorescent Dyes and Probes

While direct evidence of its use in commercially available fluorescent dyes is limited, the structural motifs present in this compound are relevant to the design of fluorescent molecules. The pyridine ring is a common core in many fluorophores, and the electron-withdrawing fluorine and electron-donating methoxy groups can be used to modulate the electronic structure and, consequently, the photophysical properties of a potential dye. By incorporating this acid into larger conjugated systems, it is plausible to develop novel fluorescent dyes and probes with specific excitation and emission characteristics for various imaging and sensing applications.

Applications in Organic Electronics (e.g., as a monomer or ligand)

In the realm of organic electronics, pyridine-based ligands are utilized to coordinate with metal centers in the development of organic light-emitting diodes (OLEDs) and other devices. The electronic nature of the substituents on the pyridine ring can influence the energy levels of the resulting metal complexes, thereby tuning their electroluminescent properties. Although specific examples detailing the use of this compound as a monomer or ligand in organic electronic devices are not extensively documented in publicly available literature, its structure suggests potential applicability in this field.

Development of Biologically Active Compounds

Precursor in Drug Discovery Efforts

The strategic placement of the fluoro and methoxy groups on the picolinic acid scaffold allows for nuanced interactions with biological targets, making it an attractive starting point for the development of novel therapeutic agents.

While direct studies detailing the use of this compound as a precursor for antibacterial agents are not prominent in the reviewed literature, the broader class of substituted picolinic acid derivatives is a subject of interest in antibacterial research. The picolinic acid core is a recognized pharmacophore, and modifications to its structure, such as the introduction of halogen and alkoxy groups, are common strategies to modulate antibacterial potency and spectrum. Research into related structures, such as fluorinated and methoxylated quinolones and naphthyridones, indicates that these functional groups can influence cellular penetration and target engagement in bacteria.

The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. nih.govfrontiersin.org As such, it is a major target for drug development. frontiersin.org Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a more nuanced approach to controlling receptor activity. nih.gov They can fine-tune the physiological response to endogenous ligands like adenosine, potentially reducing the side effects associated with traditional agonists or antagonists. nih.govfrontiersin.org

Fluorinated picolinic acids are key starting materials in the synthesis of these sophisticated modulator molecules. For instance, a structurally similar compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, serves as a precursor for creating allosteric modulators of the A2AR intended for applications such as insomnia treatment. ossila.com The development of both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for the A2AR is an active area of research, with potential therapeutic applications in inflammation and cancer immunotherapy. frontiersin.orgnih.gov

Table 1: Investigated Allosteric Modulators of the Adenosine A2A Receptor

| Modulator Type | Example Compound Class | Therapeutic Goal | Reference |

| Positive Allosteric Modulator (PAM) | AEA061 | Attenuate Inflammation | nih.gov |

| Negative Allosteric Modulator (NAM) | 2-amino-3,5-dicyanopyridine derivatives | Cancer Immunotherapy | nih.gov |

| Not Specified | Derivatives of 5-Bromo-3-fluoropyridine-2-carboxylic acid | Insomnia Treatment | ossila.com |

Agrochemical Research

In the field of agricultural science, the development of novel fungicides and herbicides is critical for protecting crops and ensuring food security. Picolinic acid derivatives are a well-established class of compounds with significant agrochemical applications.

Picolinamides, a class of fungicides derived from picolinic acids, represent a significant advancement in the control of plant pathogenic fungi. researchgate.netgoogle.com These compounds function by inhibiting the mitochondrial cytochrome bc1 complex at the Qi site, which disrupts fungal respiration. researchgate.net This mechanism of action provides an effective tool for managing fungal diseases and can be used in resistance management strategies against other fungicide classes, like strobilurins. researchgate.net

A notable example from this class is florylpicoxamid, a second-generation, fully synthetic picolinamide (B142947) fungicide with broad-spectrum activity against a wide range of plant pathogens in the Ascomycota and Basidiomycota phyla. researchgate.net Research has demonstrated its efficacy against pathogens like Zymoseptoria tritici, which causes wheat leaf blotch. researchgate.net The development of such picolinamide fungicides underscores the importance of picolinic acid scaffolds as foundational structures in the creation of innovative crop protection solutions. google.comgoogle.com

Table 2: Research Findings on Picolinamide Fungicides

| Compound | Class | Mechanism of Action | Target Phyla | Reference |

| Florylpicoxamid | Picolinamide | Qi site inhibitor (Fungal Respiration) | Ascomycota, Basidiomycota | researchgate.net |

| Fenpicoxamid | Picolinamide | Qi site inhibitor (Fungal Respiration) | Ascomycota | researchgate.net |

Prodrug Design Strategies

Information regarding the specific use of this compound in prodrug design strategies is not available in the reviewed scientific literature.

Bioorthogonal Chemistry and Chemical Probes

The application of this compound in the fields of bioorthogonal chemistry and the development of chemical probes is not documented in the reviewed scientific literature.

Incorporation into Bioconjugation Reagents

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or peptide. This technique is pivotal for developing therapeutic agents, diagnostic tools, and for understanding biological processes. The carboxylic acid group of this compound provides a key handle for conjugation. It can be activated to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules, like the side chain of lysine (B10760008) residues, to form stable amide bonds.

The presence of the fluorine atom can enhance the stability and modify the electronic properties of the resulting conjugate. Research on related fluorinated nicotinic acids has demonstrated their utility as prosthetic groups for radiolabeling biomolecules. For instance, fluorine-18 (B77423) labeled 6-fluoronicotinic acid derivatives have been effectively conjugated to peptides and proteins for use in Positron Emission Tomography (PET) imaging. mdpi.comnih.gov This is achieved by creating an active ester of the fluorinated nicotinic acid, which then couples with the biomolecule. mdpi.comnih.gov This same principle can be applied to this compound, enabling the site-selective modification of proteins and peptides.

The methoxy group on the pyridine ring can also influence the solubility and pharmacokinetic properties of the resulting bioconjugate. Furthermore, the strategic placement of the fluoro and methoxy groups can be leveraged to fine-tune the reactivity of the picolinic acid for specific bioconjugation strategies. Chemoselective methionine bioconjugation, for example, is a powerful tool for site-selective protein modification, and the electronic nature of the conjugating partner is crucial for the reaction's success. nih.gov The electronic properties endowed by the substituents on this compound could be advantageous in such advanced bioconjugation schemes.

Development of Imaging Agents

The development of molecular imaging agents is a cornerstone of modern diagnostics and biomedical research. These agents, which can be detected by techniques such as PET, Single-Photon Emission Computed Tomography (SPECT), and fluorescence imaging, allow for the non-invasive visualization of biological processes at the molecular level. Fluorinated picolinic acids are particularly valuable in the development of PET imaging agents due to the favorable properties of the fluorine-18 isotope.

Following the precedent set by other fluorinated nicotinic acid derivatives, this compound can serve as a scaffold for the development of novel PET tracers. The process would involve the synthesis of a suitable precursor that can be radiolabeled with fluorine-18. This radiolabeled prosthetic group can then be attached to a targeting vector, such as a peptide or a small molecule, that has a high affinity for a specific biological target, like a receptor or an enzyme.

For example, 6-[¹⁸F]Fluoronicotinic acid has been used to label a peptide targeting the CXCR4 receptor, which is overexpressed in various cancers, demonstrating the feasibility of this approach. mdpi.com The resulting PET tracer showed high specific binding and affinity for its target. Similarly, this compound could be used to construct tracers for a range of biological targets. The presence of the methoxy group may offer advantages in terms of metabolic stability and biodistribution of the imaging agent.

While the primary application of fluorinated picolinic acids in imaging has been in PET, the fluorescent properties of some pyridine derivatives suggest potential for the development of optical imaging probes as well. The specific photophysical properties of conjugates derived from this compound would need to be investigated to determine their suitability for fluorescence-based imaging modalities. The principles of using fluorinated carboxylic acids to create self-assembled monolayers could also be explored for the development of novel sensor surfaces and materials. rsc.org

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The pursuit of more efficient, selective, and sustainable methods for the synthesis of functionalized heterocycles like 3-Fluoro-5-methoxypicolinic acid is a central theme in modern organic chemistry. Future research will likely focus on moving beyond traditional batch syntheses to more advanced and controlled methodologies.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced reaction control, improved safety, and the potential for seamless integration of multiple synthetic steps. The synthesis of picolinic acid derivatives, including those with functional groups sensitive to reaction conditions, stands to benefit from this technology. dntb.gov.ua

Future research is anticipated to focus on developing a continuous flow process for the synthesis of this compound and its derivatives. This could involve the hydrogenation of the pyridine (B92270) ring or other modifications in a continuous, integrated multi-step protocol. dntb.gov.ua The fine control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to higher yields and purities. acs.org For instance, a sluggish reaction of a picolinic acid in a batch process was improved when transitioned to a flow system. acs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Potential Advantage | Relevant Research Insight |

| Reaction Control | Precise control over temperature, pressure, and stoichiometry. | Flow chemistry allows for very fine control, which can greatly improve yields, especially for challenging reactions. acs.org |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | A scalable, versatile, and safe electrochemical fluorination protocol has been demonstrated in a flow system. researchgate.net |

| Scalability | Straightforward scaling of production by extending reaction time rather than increasing reactor size. | Continuous flow processes offer a scalable route to valuable chemical intermediates. researchgate.net |

| Integration | Ability to couple multiple reaction steps, such as synthesis and subsequent functionalization, into a single continuous process. | Tandem hydrogenation/reductive amination strategies have been successfully implemented in flow for related heterocycles. dntb.gov.ua |

Photocatalytic and Electrocatalytic Transformations

Visible-light photocatalysis and electrocatalysis are emerging as powerful tools for organic synthesis, offering mild and sustainable alternatives to traditional methods. jscimedcentral.comresearchgate.net For a molecule like this compound, these techniques open up new avenues for its synthesis and functionalization.

Photocatalytic methods could be developed for the direct carboxylation of corresponding pyridine precursors using CO2, a desirable green chemistry approach. researchgate.net Iron photocatalysis, which utilizes an earth-abundant and environmentally benign metal, has shown promise in the oxidative amidation of aldehydes and could be adapted for transformations involving picolinic acid derivatives. researchgate.net Picolinic acid itself has been shown to be a crucial ligand in iron-catalyzed photoredox reactions, suggesting that 3-fluoro-5-methoxy substituted variants could play a similar role or be synthesized via related pathways. rsc.orgacs.org

Electrocatalysis presents another promising frontier. The electrochemical synthesis of 3,6-dichloropicolinic acid has been demonstrated on an industrial scale, highlighting the potential for electrocatalytic methods in the production of halogenated picolinic acids. researchgate.net This suggests that an electrochemical approach could be developed for the synthesis or further functionalization of this compound, potentially offering high selectivity and efficiency. google.comnih.gov

Exploration of New Chemical Reactivity and Transformations

The fluorine and methoxy (B1213986) substituents on the pyridine ring of this compound significantly influence its electronic properties, creating opportunities for novel chemical transformations that are challenging with unsubstituted picolinic acid.

C-H Functionalization Strategies

Direct C-H functionalization is a highly sought-after strategy in organic synthesis due to its atom and step economy. researchgate.net For pyridine derivatives, which are often found in pharmaceuticals and functional materials, developing methods for their selective C-H functionalization is of great interest. researchgate.net

Future research will likely target the selective C-H functionalization of the pyridine ring of this compound. Given the electronic nature of the substituents, specific positions on the ring could be targeted for arylation, alkylation, or other modifications. Recent advances in palladium-catalyzed C-H arylation of N-heterocycles, sometimes utilizing picolinic acid derivatives as ligands, suggest that similar strategies could be applied to modify the core structure of this compound itself. acs.org Furthermore, radical-based methods, such as those enabling meta-selective C-H amination, could be explored to introduce new functional groups at positions that are otherwise difficult to access. researchgate.net

Asymmetric Synthesis Applications

The development of chiral derivatives of picolinic acid is an area of growing importance, as these molecules can serve as valuable ligands in asymmetric catalysis. hazu.hr The synthesis of enantiomerically pure α-stereogenic carboxylic acids is a significant challenge, and new catalytic asymmetric strategies are continuously being developed. hazu.hr

Future research could explore the use of this compound as a scaffold for the synthesis of novel chiral ligands. The fluorine and methoxy groups can influence the steric and electronic environment of the coordination site, potentially leading to ligands with unique selectivity in asymmetric transformations. scispace.com For example, novel axially chiral ligands have been designed by merging the chelating picolinic acid with substituted BINOLs for use in copper-catalyzed asymmetric oxidative coupling reactions. scispace.com Similar design principles could be applied to create new chiral ligands based on the this compound framework.

Advanced Materials Science Applications

The unique coordination properties of the picolinic acid moiety, combined with the electronic influence of the fluoro and methoxy substituents, make this compound a promising building block for advanced materials.

Picolinic acid and its derivatives are known to be effective ligands for the formation of metal-organic frameworks (MOFs). uni.eduresearchgate.nethep.com.cn These porous crystalline materials have a wide range of potential applications, including gas storage, catalysis, and sensing. uni.eduresearcher.life The introduction of fluorine and methoxy groups onto the picolinic acid linker could be used to tune the properties of the resulting MOFs, such as their pore size, surface chemistry, and stability. hazu.hr

In the realm of organic electronics, picolinic acid derivatives have been investigated as components of phosphorescent organic light-emitting diodes (OLEDs). google.comgoogle.com They can act as ancillary ligands in iridium complexes, influencing the emission color and efficiency of the device. google.comresearchgate.net The specific electronic properties imparted by the fluoro and methoxy groups in this compound could lead to the development of new phosphorescent emitters with tailored photophysical properties for next-generation displays and lighting. researchgate.net Furthermore, picolinic acid-substituted zinc(II) phthalocyanines have been explored for use in dye-sensitized solar cells, suggesting another potential application area for functionalized picolinic acids in energy conversion technologies. imdea.org

Incorporation into Polymers and Nanomaterials

The development of advanced materials with tailored properties is a constantly evolving field. The incorporation of fluorinated building blocks like this compound into polymers and nanomaterials offers a promising route to novel functionalities. While direct studies on the polymerization of this compound are not yet prevalent, the known properties of fluorinated polymers suggest significant potential. These properties often include high thermal stability, chemical resistance, and low surface energy.

Furthermore, the carboxylic acid group of this compound makes it a suitable candidate for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable pore sizes, making them ideal for applications such as gas storage, catalysis, and drug delivery. For instance, research on bimetallic MOFs has demonstrated their utility in the targeted delivery of therapeutic agents like 5-Fluorouracil. nih.gov It is conceivable that this compound could serve as an organic linker in the creation of novel MOFs, potentially for the controlled release of pharmaceuticals or as a scaffold for catalytic processes.

Development of Smart Materials

"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or light. The presence of the ionizable carboxylic acid group in this compound suggests its potential for creating pH-responsive polymers. nih.govrsc.org In an acidic environment, the carboxylic acid group would be protonated, while in a neutral or basic environment, it would be deprotonated. This change in ionization state can lead to conformational changes in a polymer backbone, altering its solubility and other physical properties. mdpi.com

This pH-responsive behavior could be harnessed for various applications. For example, polymers incorporating this moiety could be designed as nanovehicles for targeted drug delivery. mdpi.comnih.gov These nanocarriers would remain stable in the bloodstream (at physiological pH) but would release their drug payload in the acidic microenvironment of a tumor. mdpi.com Similarly, hydrogels made from such polymers could exhibit pH-dependent swelling and shrinking, making them suitable for use in sensors or actuators. The development of smart textiles with acid/base-driven chromotropic capabilities has been demonstrated with other copolymers, indicating a potential avenue for materials incorporating this compound. pensoft.net

Interdisciplinary Research in Chemical Biology and Drug Development

The intersection of chemistry and biology offers fertile ground for the discovery of new therapeutic agents. The structural motifs present in this compound make it an attractive scaffold for medicinal chemistry and drug development programs.

Targeted Therapy Development

Picolinic acid and its derivatives have shown promise as anticancer agents. nih.govresearchgate.net Research has demonstrated that picolinic acid can modulate key signaling pathways involved in cancer progression and can act as a metal ion chelator. nih.govyoutube.com The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. uni-muenster.denih.gov

Studies on rhenium(I) complexes with fluorinated picolinic acid derivatives have explored their in vitro anticancer activities, suggesting that the fluorine substitution can influence the biological properties of the resulting metal complexes. youtube.com Another study on a novel picolinic acid derivative showed its ability to induce apoptosis in human non-small cell lung cancer cells by triggering endoplasmic reticulum stress. nih.gov These findings strongly suggest that this compound could serve as a valuable building block for the synthesis of new targeted therapies, particularly in oncology. Its ability to act as a bidentate ligand for therapeutic metal ions is another area ripe for exploration. youtube.com

High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a powerful tool in modern drug discovery, allowing for the rapid testing of large libraries of compounds for biological activity. openreview.net Once a "hit" compound is identified, the process of lead optimization begins, where medicinal chemists systematically modify the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. uni-muenster.deresearchgate.net

A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS against a variety of biological targets. The data generated from such a screen would provide valuable structure-activity relationship (SAR) information. nih.govnih.govnih.gov For example, modifications to the methoxy group or the synthesis of amide or ester derivatives of the carboxylic acid could be explored to understand how these changes affect biological activity. Computational methods, such as molecular docking, could be used in parallel to predict the binding of these analogs to target proteins and to guide the design of new, more potent compounds.